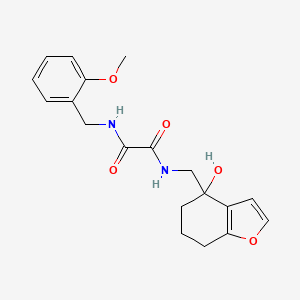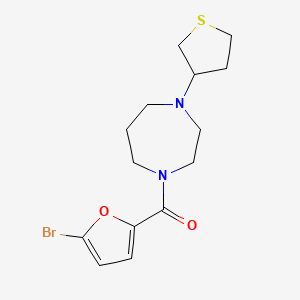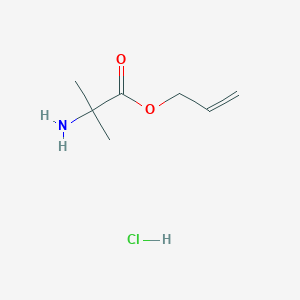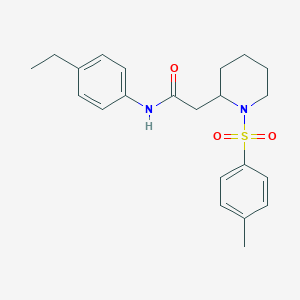
3-(bromomethyl)-3,4-dihydro-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Synthesis Approaches : The preparation of 2,2-Dimethyl-2H-chromene derivatives from salicylaldehyde and ethyl 3-methyl-2-butenoate showcases innovative synthetic routes, contributing to the diversity of chromene compounds available for further study (Kawase et al., 1982).
- Facile Synthesis of Bromo Chromenes : Research on the synthesis and reactivity of some 4-bromo-2H-chromenes provides insights into the versatile chemistry of brominated chromene derivatives, facilitating the development of novel compounds with potential applications (Gabbutt et al., 1994).
Biological Activities and Applications
- Amide Functionalized 2H-Chromene Derivatives : A series of novel amide functionalized 2H-chromene derivatives were prepared and demonstrated antimicrobial and anti-biofilm activities. This highlights the potential of chromene derivatives in developing new antimicrobial agents (Reddy et al., 2015).
Catalysis and Synthesis Enhancements
- Catalytic Synthesis of 2H-Chromenes : A review of catalytic methodologies developed for the synthesis of 2H-chromenes underscores the importance of these compounds across various scientific domains, including their biological activities and applications in organic synthesis (Majumdar et al., 2015).
Kinetic and Thermodynamic Studies
- Kinetics and Thermodynamics of Synthesis : Studies on the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate provide detailed insights into the kinetics and mechanism of its formation, highlighting the complexity and versatility of chromene chemistry (Asheri et al., 2016).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , a widely-used method for forming carbon-carbon bonds. This suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in various synthetic pathways for creating complex organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The success of suzuki–miyaura coupling reactions, in which this compound might be used, is known to depend on mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
3-(bromomethyl)-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMSLNSKYVNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-difluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2848289.png)
![4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2848290.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2848291.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2848293.png)

![3-{3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyl-4-(phenylsulfonyl)tetrahydroisoxazole](/img/structure/B2848295.png)


![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)
![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)
![6-[(3-iodobenzoyl)amino]hexanoic Acid](/img/structure/B2848306.png)
![ethyl 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2848309.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2848310.png)

